1-(trifluoromethyl)-1H-indazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18049591
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5F3N2O2 |
---|---|
Molecular Weight | 230.14 g/mol |
IUPAC Name | 1-(trifluoromethyl)indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)14-6-4-2-1-3-5(6)7(13-14)8(15)16/h1-4H,(H,15,16) |
Standard InChI Key | FXOOKLNORLMNBI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN2C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The compound’s IUPAC name reflects the trifluoromethyl (-CF₃) group at the 1-position of the indazole core and a carboxylic acid (-COOH) substituent at the 3-position (Figure 1). Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 230.14 g/mol, consistent with analogs such as 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid .
Structural Analysis
The indazole scaffold’s aromaticity is preserved despite the electron-withdrawing trifluoromethyl group at N1, which influences the compound’s electronic properties. The carboxylic acid at C3 enhances polarity, potentially improving solubility in polar solvents. Comparative studies of positional isomers, such as 3-(trifluoromethyl)-1H-indazole-6-carboxylic acid , highlight how substituent placement affects reactivity and intermolecular interactions.
Synthesis and Manufacturing
The synthesis of 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid can be inferred from methodologies applied to related indazole derivatives. A representative approach involves:
Lithiation and Carboxylation
As demonstrated in the synthesis of 1H-indazole-3-carboxylic acid , a protected indazole precursor undergoes lithiation at the 3-position using n-butyllithium, followed by carboxylation with CO₂. Subsequent deprotection yields the free carboxylic acid. For the target compound, introducing the trifluoromethyl group at N1 would require selective alkylation or fluorination steps prior to carboxylation.
Coupling Reactions
Indazole-3-carboxylic acids serve as intermediates for amide derivatives . For example, coupling with amines via agents like HOBt/EDC forms carboxamides, a strategy adaptable to 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid to explore structure-activity relationships.
Physicochemical Properties
While direct data for the title compound is scarce, analogs provide critical insights:
Property | Value (Analog Data) | Source Compound |
---|---|---|
Molecular Weight | 230.14 g/mol | |
Melting Point | ~222°C (dec.)* | |
LogP | 2.28 (predicted) | |
Solubility | Moderate in polar solvents |
Table 1: Comparative physicochemical properties. *Dec. = decomposition.
Spectroscopic data from related compounds, such as IR absorption at 1651 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons , can guide characterization.
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